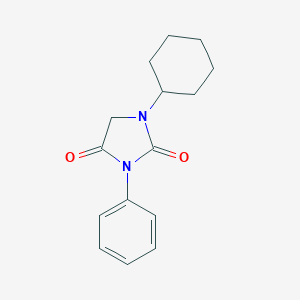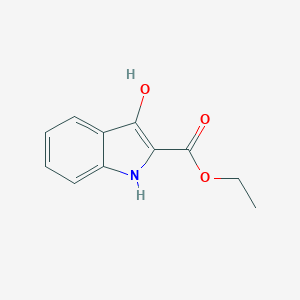
3-ヒドロキシ-1H-インドール-2-カルボン酸エチル
説明
Introduction Ethyl 3-hydroxy-1H-indole-2-carboxylate is a chemical compound studied within the scope of heterocyclic chemistry and organic synthesis. It is related to indoles, a significant class of compounds with various applications in medicinal chemistry and natural product synthesis.
Synthesis Analysis The synthesis of related indole derivatives involves multi-component reactions, such as the three-component tandem reactions involving acid chlorides, terminal alkynes, and ethyl indole carboxylates leading to diverse pyrimido[1,2-a]indoles (Gupta et al., 2011). Another method includes the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate to produce various acylated products (Tani et al., 1990).
Molecular Structure Analysis The molecular structure of related compounds, such as ethyl 1-acetyl-1H-indole-3-carboxylate, exhibits planarity in the aromatic ring system, and intermolecular interactions like C—H⋯O and π⋯π stacking contribute to the stabilization in the crystal structure (Siddiquee et al., 2009).
Chemical Reactions and Properties The chemical transformations of ethyl indole carboxylates include acylation, where the reaction can occur at different positions of the indole nucleus depending on the reagents used (Murakami et al., 1985). These reactions highlight the compound's reactivity and utility in organic synthesis.
科学的研究の応用
抗ウイルス剤
インドール誘導体は、3-ヒドロキシ-1H-インドール-2-カルボン酸エチルを含む、抗ウイルス特性について研究されています。 インドール核を持つ化合物は、インフルエンザAやコクサッキーB4ウイルスなど、さまざまなウイルスに対する阻害活性を示しています . インドールの構造的柔軟性により、抗ウイルス活性に対して最適化できる多くの誘導体を合成することができます。
抗炎症および鎮痛剤
インドール骨格は、潜在的な抗炎症および鎮痛特性を持つ化合物の合成における構成要素です。 3-ヒドロキシ-1H-インドール-2-カルボン酸エチルは、抗炎症および鎮痛効果について調査されているインドール-3-プロピオン酸の調製のための反応物として使用できます .
抗がん研究
インドール誘導体は、がん治療のための新しい治療薬の開発において重要です。 インドール環系は、抗がん活性を示す多くの天然物や医薬品に存在します。 3-ヒドロキシ-1H-インドール-2-カルボン酸エチルは、さまざまながんの治療を目的とした新規化合物の合成における前駆体として役立ちます .
抗菌活性
インドールコア構造は、抗菌特性を持つことが知られています。 インドール誘導体に関する研究から、細菌や真菌の感染症に対抗する可能性が明らかになっています。 3-ヒドロキシ-1H-インドール-2-カルボン酸エチルは、新しい抗菌剤の開発に利用できる可能性があります .
神経保護用途
インドールは神経保護効果と関連付けられており、神経変性疾患に対する治療上の利点をもたらす可能性があります。 インドール核は、神経受容体や経路と相互作用する化合物の共通の特徴であり、3-ヒドロキシ-1H-インドール-2-カルボン酸エチルがこの研究分野で有益な可能性を示唆しています .
植物の成長調節
インドール誘導体は、植物生物学において成長調節物質として役割を果たしています。 例えば、インドール-3-酢酸は、トリプトファン分解から生成される植物ホルモンです。 3-ヒドロキシ-1H-インドール-2-カルボン酸エチルは、植物の成長と発達への影響について調査する必要があります .
将来の方向性
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The marine-derived indole alkaloids are promising molecules with various biological activities, including anti-inflammatory, anti-parasitic, cytotoxic, antiviral, serotonin modulating, and antagonistic functions . Therefore, Ethyl 3-hydroxy-1H-indole-2-carboxylate and its derivatives may have potential applications in the development of new pharmaceutical compounds.
作用機序
Target of Action
Ethyl 3-hydroxy-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
特性
IUPAC Name |
ethyl 3-hydroxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)9-10(13)7-5-3-4-6-8(7)12-9/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHRJOVZKKCTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162499 | |
| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14370-74-2 | |
| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14370-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014370742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P78N9DMB4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



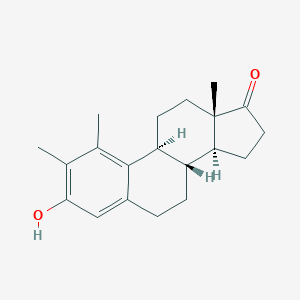
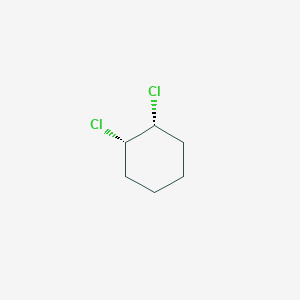

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)



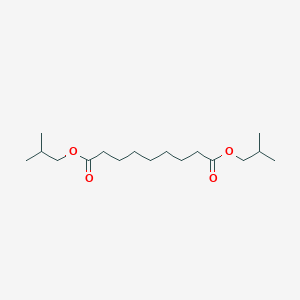

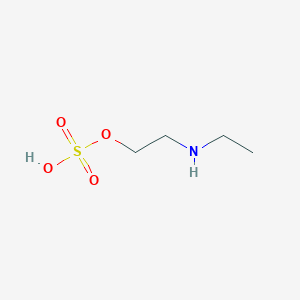
![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)
![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)
